molecular formula C26H26N4O3S B2997908 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-95-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2997908
M. Wt: 474.58
InChI Key: KPZDTQIFKABVQN-UHFFFAOYSA-N
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Description

The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that likely contains a benzimidazole moiety . Benzimidazole is a type of organic compound that is a heterocyclic aromatic compound. It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . The specific synthesis process for “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide” is not available in the retrieved data.

Scientific Research Applications

Antiviral and Antirhinovirus Activity

Research on structurally related compounds, such as 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, has shown promise in the development of antirhinovirus agents. These compounds, including the imidazo ring structures, were synthesized and tested for their effectiveness against human rhinovirus, demonstrating strong antiviral activity without apparent cellular toxicity (Hamdouchi et al., 1999).

Anti-inflammatory and Analgesic Activities

Benzimidazole/benzoxazole derivatives, including Schiff's bases, have been explored for their potential anti-inflammatory and analgesic properties. These compounds have demonstrated significant biological activity, indicating their potential in treating inflammation and pain (Sondhi et al., 2006).

Kinase Inhibition

The aforementioned benzimidazole derivatives have also been studied for their kinase inhibition activities, specifically targeting CDK-1, CDK-5, and GSK-3. This research highlights the therapeutic potential of these compounds in diseases modulated by these kinases (Sondhi et al., 2006).

Antihypertensive Effects

The synthesis of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, has been reported to yield compounds with potent oral antihypertensive effects. This research opens avenues for new treatments for hypertension (Carini et al., 1991).

Cardiac Electrophysiological Activity

Studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have indicated their potential as class III electrophysiological agents. These compounds have been shown to exhibit efficacy comparable to known agents in in vitro and in vivo models, suggesting their utility in treating arrhythmias (Morgan et al., 1990).

Future Directions

Benzimidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is potential for “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide” to be explored in future drug development.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-9-11-22(12-10-18)34(32,33)30-15-13-19(14-16-30)26(31)27-21-6-4-5-20(17-21)25-28-23-7-2-3-8-24(23)29-25/h2-12,17,19H,13-16H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDTQIFKABVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

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